Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate is an organic compound with the molecular formula C13H17NO2Si It is a derivative of benzoic acid, featuring an amino group and a trimethylsilylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-3-methylbenzoic acid.
Esterification: The carboxylic acid group of 2-amino-3-methylbenzoic acid is esterified using methanol and an acid catalyst to form Methyl 2-amino-3-methylbenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethylsilylethynyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to changes in protein conformation and function, ultimately affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Lacks the trimethylsilylethynyl group, making it less lipophilic.
Methyl 2-amino-4-(trimethylsilylethynyl)benzoate: Similar structure but with the trimethylsilylethynyl group at a different position on the benzene ring.
Uniqueness
Methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate is unique due to the specific positioning of the trimethylsilylethynyl group, which influences its chemical reactivity and interaction with biological targets. This unique structure imparts distinct properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17NO2Si |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-trimethylsilylethynyl)benzoate |
InChI |
InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-5-6-10(12(11)14)8-9-17(2,3)4/h5-7H,14H2,1-4H3 |
InChI Key |
WSVJWTDKVQKQKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.